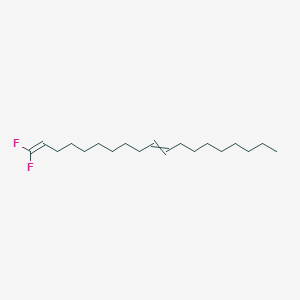
1,1-Difluorononadeca-1,10-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluorononadeca-1,10-diene is an organic compound characterized by the presence of two fluorine atoms attached to the first carbon of a nonadeca-1,10-diene chain. This compound belongs to the class of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of alternating double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluorononadeca-1,10-diene typically involves the introduction of fluorine atoms into a nonadeca-1,10-diene precursor. One common method is the dehydrohalogenation of a suitable fluorinated precursor under basic conditions. For example, the reaction of 1,1-difluoro-2-bromo-nonadecane with a strong base like potassium tert-butoxide can yield this compound through an elimination reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluorononadeca-1,10-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as hydrogen halides (e.g., HBr) to form addition products.
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, leading to the formation of different substituted products.
Common Reagents and Conditions
Electrophilic Addition: Reagents like HBr or HCl under controlled temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Electrophilic Addition: 1,2-difluoro-2-bromo-nonadecane.
Oxidation: 1,1-difluoro-2,3-dihydroxy-nonadecane.
Substitution: 1,1-difluoro-2-methoxy-nonadecane.
Aplicaciones Científicas De Investigación
1,1-Difluorononadeca-1,10-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties imparted by the fluorine atoms.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability
Mecanismo De Acción
The mechanism of action of 1,1-difluorononadeca-1,10-diene involves its interaction with various molecular targets through its conjugated diene system. The presence of fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity towards electrophiles and nucleophiles. The compound can participate in resonance stabilization, making it a versatile intermediate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluorocyclopropane: Another fluorinated compound with a cyclopropane ring.
1,3-Butadiene: A simpler conjugated diene without fluorine atoms.
1,1-Difluoroethene: A smaller fluorinated diene.
Uniqueness
1,1-Difluorononadeca-1,10-diene is unique due to its long carbon chain and the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity.
Propiedades
Número CAS |
114332-55-7 |
|---|---|
Fórmula molecular |
C19H34F2 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
1,1-difluorononadeca-1,10-diene |
InChI |
InChI=1S/C19H34F2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10,18H,2-8,11-17H2,1H3 |
Clave InChI |
GGOJPUGJHKKOCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



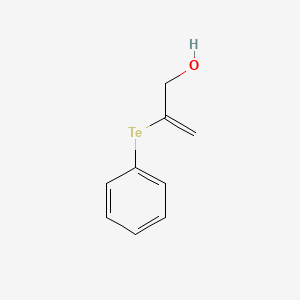
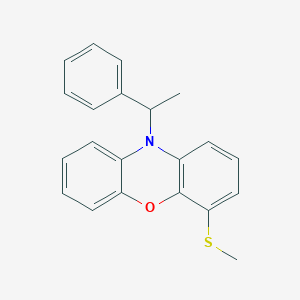
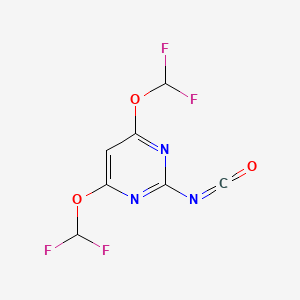
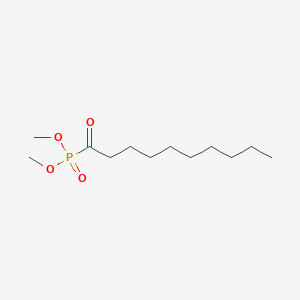


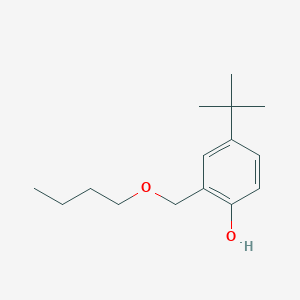

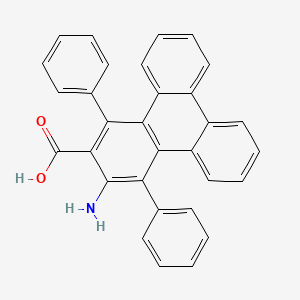
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
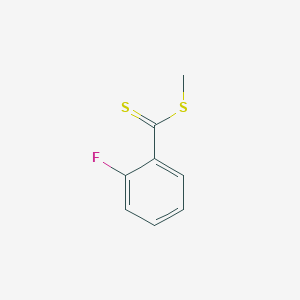
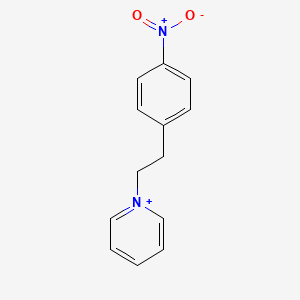
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
